2-(Quinolin-8-yloxy)acetamide

Description

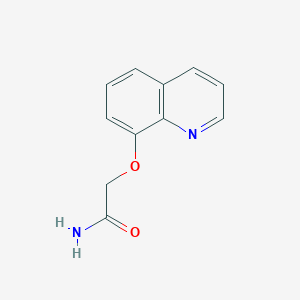

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-8-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPWWOUWKKOGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)N)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Quinolin 8 Yloxy Acetamide and Its Analogues

Established Synthetic Pathways to 2-(Quinolin-8-yloxy)acetamide Core Structure

The synthesis of the this compound core structure is typically achieved through a two-step process involving the etherification of 8-hydroxyquinoline (B1678124) followed by the formation of the acetamide (B32628) moiety.

Etherification Reactions of 8-Hydroxyquinoline

A common and effective method for the synthesis of the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the phenoxide ion of 8-hydroxyquinoline.

A typical procedure involves reacting 8-hydroxyquinoline with an ethyl haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base and a suitable solvent. The base, commonly anhydrous potassium carbonate, deprotonates the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic 8-quinolinate anion. This anion then displaces the halide from the ethyl haloacetate to form the corresponding ester.

For instance, an equimolar mixture of 8-hydroxyquinoline and ethyl chloroacetate can be refluxed in a solvent like dry acetone (B3395972) with anhydrous potassium carbonate to yield the ethyl 2-(quinolin-8-yloxy)acetate intermediate. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude ester, which can be purified by recrystallization.

A similar approach involves the reaction of 8-hydroxyquinoline with 2-chloro-N-methyl-N-phenylacetamide in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in dimethylformamide (DMF). nih.gov The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the corresponding N-substituted this compound derivative. nih.gov

Table 1: Reagents and Conditions for Etherification of 8-Hydroxyquinoline

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 8-Hydroxyquinoline | Ethyl chloroacetate | Anhydrous Potassium Carbonate | Dry Acetone | Reflux | Ethyl 2-(quinolin-8-yloxy)acetate |

| 8-Hydroxyquinoline | 2-chloro-N-methyl-N-phenylacetamide | Anhydrous Potassium Carbonate | DMF | 100–110 °C | N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide |

Amidation Strategies for Acetamide Moiety Formation

Once the ethyl 2-(quinolin-8-yloxy)acetate intermediate is obtained, the next step is the formation of the acetamide moiety. This is typically achieved through aminolysis or hydrazinolysis of the ester.

For the synthesis of the parent this compound, the ester can be treated with a source of ammonia. A more common strategy for creating analogues involves reacting the ester with hydrazine (B178648) hydrate. This reaction, usually carried out in a solvent like ethanol (B145695) under reflux, yields 2-(quinolin-8-yloxy)acetohydrazide (B2671496). researchgate.net This hydrazide is a versatile intermediate that can be further reacted with various electrophiles to generate a diverse range of derivatives. researchgate.net

For example, the condensation of 2-(quinolin-8-yloxy)acetohydrazide with various aldehydes leads to the formation of the corresponding N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides, which are a class of Schiff's bases. researchgate.net

Synthesis of Substituted this compound Analogues

The modular nature of the synthesis allows for the straightforward creation of a wide variety of substituted analogues by modifying the reactants in either the etherification or the amidation step.

N-Substituted Alkyl and Aryl Acetamide Derivatives

N-substituted derivatives can be synthesized by reacting 8-hydroxyquinoline with the appropriate N-substituted 2-chloroacetamide. For example, the reaction of 8-hydroxyquinoline with 2-chloro-N-methyl-N-phenylacetamide yields N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide. nih.gov This direct approach allows for the introduction of various alkyl and aryl groups on the amide nitrogen.

An alternative strategy involves the coupling of 2-(quinolin-8-yloxy)acetic acid with a desired amine. The carboxylic acid can be prepared by hydrolysis of the corresponding ethyl ester. Standard peptide coupling reagents can then be employed to facilitate the amidation reaction.

Incorporation of Heterocyclic Moieties

Heterocyclic moieties can be incorporated into the this compound structure to explore their impact on the compound's properties. One approach involves using a heterocyclic amine in the amidation step. For instance, N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide has been synthesized, incorporating a second quinoline (B57606) ring. researchgate.net

Another strategy involves the modification of the acetohydrazide intermediate. The reaction of 2-(quinolin-8-yloxy)acetohydrazide with phenyl isothiocyanate, followed by ring closure, can lead to the formation of triazole derivatives. mdpi.com These triazoles can then be further functionalized, for example, by reacting them with 2-chloro-N-(substituted)acetamides to introduce additional heterocyclic systems. mdpi.com

Multi-component Reaction Approaches

While the previously described methods are stepwise, multi-component reactions (MCRs) offer a more convergent and efficient approach to synthesizing complex molecules, including quinoline derivatives. rsc.orgnih.gov Classical reactions like the Doebner–von Miller and Combes syntheses, as well as modern variations, can be employed to construct the quinoline core itself from simpler starting materials. nih.govnih.gov

For the synthesis of the broader class of quinoline derivatives, MCRs such as the Povarov reaction have been utilized. rsc.org However, the direct one-pot synthesis of the entire this compound structure via an MCR is less commonly reported. More often, MCRs are used to build a functionalized quinoline core, which is then elaborated in subsequent steps to the final acetamide product. The Betti reaction, a three-component reaction involving 8-hydroxyquinoline, an aldehyde, and a primary amine, provides a method to introduce substituents at the 7-position of the 8-hydroxyquinoline ring, which could then be carried through the synthesis to produce substituted this compound analogues. rsc.orgnih.gov

Innovations in Synthetic Chemistry for Quinoline Derivatives

Recent advancements in synthetic organic chemistry have provided a plethora of tools to construct quinoline-based molecules with greater efficiency, selectivity, and environmental compatibility. These innovations are moving away from classical, often harsh, synthetic conditions towards more sophisticated and sustainable methods. The synthesis of this compound, which involves the formation of an ether linkage at the C8 position of the quinoline ring followed by the introduction of an acetamide group, can significantly benefit from these modern techniques.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. For the synthesis of this compound, green chemistry can be applied at two key stages: the O-alkylation of 8-hydroxyquinoline and the subsequent amidation.

Conventional synthesis often employs volatile organic solvents (VOCs) and strong bases. Green alternatives focus on using benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. nih.gov The use of solid-supported catalysts or phase-transfer catalysts can also enhance reaction rates and simplify product isolation, thereby reducing waste.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for O-alkylation of 8-Hydroxyquinoline

| Parameter | Conventional Method | Green Alternative | Reference |

| Solvent | Acetone, DMF | Water, Ethanol, PEG | nih.gov |

| Base | K₂CO₃, NaH | Solid-supported base | nih.gov |

| Energy | Conventional heating | Microwave, Ultrasound | rsc.orgias.ac.in |

| Work-up | Solvent extraction | Simple filtration | nih.gov |

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bonds crucial for synthesizing 8-alkoxyquinolines. mdpi.comrsc.org Copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly relevant for the synthesis of the 2-(quinolin-8-yloxy) moiety. nih.gov These reactions offer mild conditions and broad functional group tolerance compared to traditional nucleophilic aromatic substitution methods.

For instance, a copper-catalyzed reaction between 8-hydroxyquinoline and a suitable 2-haloacetamide derivative can provide a direct route to the target molecule. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. Research in this area focuses on developing more active and versatile catalyst systems that can operate at lower catalyst loadings and temperatures. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed C-O Bond Formation for Aryl Ethers

| Catalyst System | Substrates | Conditions | Yield (%) | Reference |

| CuI / L-proline | Phenol, Aryl halide | DMSO, 90 °C | 80-95 | mdpi.com |

| Pd(OAc)₂ / Xantphos | 8-Hydroxyquinoline, Aryl bromide | Toluene, K₃PO₄, 110 °C | 75-90 | nih.gov |

| NiCl₂(dppp) | Aryl alcohol, Aryl chloride | Dioxane, Cs₂CO₃, 100 °C | 70-88 | nih.gov |

Ultrasound and Microwave-Assisted Synthetic Protocols

The use of non-conventional energy sources like ultrasound and microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and purities in shorter reaction times. rsc.orgresearchgate.netnih.govresearchgate.net

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and reaction rates. ias.ac.inresearchgate.netmdpi.com This technique can be particularly beneficial for heterogeneous reactions involved in the synthesis of this compound, such as those using solid bases or catalysts. researchgate.net Studies on the synthesis of various quinoline derivatives have demonstrated the advantages of sonication, including milder reaction conditions and improved energy efficiency. researchgate.netfrontiersin.org

Microwave-assisted organic synthesis (MAOS) employs microwave energy to rapidly and uniformly heat the reaction mixture. rsc.orgnih.govresearchgate.netnih.gov This often results in a dramatic reduction in reaction times, from hours to minutes, and can enable reactions that are sluggish under conventional heating. nih.gov The synthesis of quinoline ethers and amides can be efficiently carried out using microwave irradiation, often with improved yields and cleaner reaction profiles. rsc.org

Table 3: Comparison of Reaction Times for Synthesis of Quinoline Derivatives

| Reaction Type | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Reference |

| Ether Synthesis | 12-24 hours | 10-30 minutes | 1-3 hours | rsc.orgias.ac.in |

| Amide Formation | 6-12 hours | 5-20 minutes | 0.5-2 hours | frontiersin.orgnih.gov |

Elucidation of Biological Activity Profiles and Molecular Mechanisms

Assessment of Anticancer Potential

Quinoline-based compounds are a significant class of heterocyclic structures that have been extensively investigated for their anticancer properties. Their mechanisms of action are diverse, often involving the induction of cell death, halting the cell cycle, and inhibiting critical enzymes involved in cancer progression.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Direct cytotoxic data for 2-(Quinolin-8-yloxy)acetamide against a panel of cancer cell lines is not extensively documented. However, studies on closely related quinolin-yloxy-acetamide analogues demonstrate significant anti-proliferative effects. For instance, a series of quinolin-6-yloxyacetamides (QAs) were evaluated for their ability to inhibit the growth of several human cancer cell lines.

These compounds displayed potent cytotoxic activity, with IC50 values in the nanomolar range. Specifically, their effects on lung carcinoma (A549), ovarian carcinoma (A2780), and a drug-resistant ovarian carcinoma line (A2780AD) were notable semanticscholar.org. Similarly, glycoconjugates of 8-aminoquinoline, a related C8-substituted quinoline (B57606), have shown cytotoxicity against human colorectal carcinoma (HCT 116) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range nih.gov. Another study on quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids also reported cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells nih.gov.

The data from these related compounds suggest that the this compound scaffold is a promising candidate for cytotoxic activity against various cancer cell types.

Table 1: In Vitro Cytotoxicity of Structurally Related Quinolin-yloxy-acetamide Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| Quinolin-6-yloxyacetamide (QA1) | A549 | Lung Carcinoma | 60 nM semanticscholar.org |

| Quinolin-6-yloxyacetamide (QA1) | A2780 | Ovarian Carcinoma | 71 nM semanticscholar.org |

| Quinolin-6-yloxyacetamide (QA2) | A549 | Lung Carcinoma | 44.3 nM semanticscholar.org |

| Quinolin-6-yloxyacetamide (QA2) | A2780 | Ovarian Carcinoma | 104 nM semanticscholar.org |

| 8-Aminoquinoline Glycoconjugate (17) | HCT 116 | Colorectal Carcinoma | 116.4 µM nih.gov |

| 8-Aminoquinoline Glycoconjugate (17) | MCF-7 | Breast Cancer | 78.1 µM nih.gov |

| Quinolinvinyl-acetamide Hybrid (9f) | MCF-7 | Breast Cancer | 16.84 µM nih.gov |

| Quinolinvinyl-acetamide Hybrid (9f) | MDA-MB-231 | Breast Cancer | 21.78 µM nih.gov |

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents exert their effects. Quinoline derivatives have been shown to induce apoptosis through multiple pathways. Studies on related compounds indicate that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis nih.gov.

The intrinsic pathway is often initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3 nih.gov. The activation of caspase-3, a key executioner caspase, leads to the cleavage of essential cellular proteins, such as poly-ADP Ribose polymerase (PARP), culminating in cell death nih.gov.

The extrinsic pathway involves the activation of death receptors on the cell surface, which leads to the recruitment and activation of caspase-8 nih.govmdpi.com. Activated caspase-8 can then directly activate caspase-3 or cleave the protein Bid, linking it to the mitochondrial pathway mdpi.com. Research on novel quinoline-oxadiazole derivatives demonstrated their ability to induce apoptosis in HepG2 liver cancer cells . Furthermore, a triazole-bridged quinoline derivative was found to induce markers of apoptosis, including mitochondrial depolarization and reduced cytochrome c activity nih.gov.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many anticancer compounds disrupt the normal progression of the cell cycle, leading to growth arrest. Quinolin-yloxy-acetamide analogues have been shown to interfere with cell cycle checkpoints. For example, quinolin-6-yloxyacetamides were found to cause cell cycle arrest in the G2/M phase in A549 lung cancer cells semanticscholar.org. This arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately inhibiting proliferation.

In contrast, other related structures, such as certain quinoline-oxadiazole derivatives, have been observed to induce cell cycle arrest at the G1 phase in HepG2 cells . Arrest at the G1 phase prevents the cell from entering the DNA synthesis (S) phase. This variability suggests that the specific substitution pattern on the quinoline and acetamide (B32628) moieties can influence the precise molecular target and the resulting phase of cell cycle arrest.

Exploration of Antimalarial Activity

The quinoline core is the foundational structure for some of the most important antimalarial drugs, including chloroquine and quinine researchgate.netnih.gov. Consequently, new quinoline derivatives are continuously being explored to combat the rise of drug-resistant malaria parasites.

Additionally, various quinoline-sulfonamide and quinoline-hydrazine hybrids have been synthesized and tested, demonstrating good activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains in vitro and against Plasmodium berghei in vivo unesp.br. These findings underscore the potential of the quinoline-acetamide scaffold as a source of new antimalarial agents.

Evaluation of Antiviral Properties

The broad biological activity of quinoline derivatives extends to antiviral applications researchgate.net. Research into related 8-substituted quinolines has shown promising results. For example, novel 8-hydroxyquinoline (B1678124) derivatives were evaluated in vitro for their activity against the dengue virus serotype 2 (DENV2), with one of the derivatives exhibiting a half-maximal inhibitory concentration (IC50) of 3.03 µM mdpi.com.

Furthermore, the wider class of quinoline compounds has been investigated for activity against a range of viruses. One study identified a quinoline derivative that potently inhibited Zika virus replication nih.gov. The mechanisms behind the antiviral action of quinolines can vary, from inhibiting viral entry into host cells to disrupting viral replication enzymes. Given the antiviral activity observed in closely related 8-substituted quinolines, this compound may also possess antiviral properties that warrant investigation.

Enzyme Inhibition Studies

The therapeutic effects of quinoline derivatives are often linked to their ability to inhibit specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells.

In the context of anticancer activity, related quinoline compounds have been shown to inhibit several key enzymes. A study on novel quinoline-oxadiazole derivatives demonstrated inhibitory potential against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy . Other quinoline-based compounds have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival nih.gov.

In the realm of infectious diseases, 2-(quinolin-4-yloxy)acetamides have been identified as inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis, which is essential for the bacterium's energy metabolism nih.gov. This highlights the potential for this class of compounds to act as specific enzyme inhibitors. The specific enzyme targets of this compound have yet to be identified, but the existing research on its analogues suggests that it could act on a variety of kinases, polymerases, or metabolic enzymes.

Carbonic Anhydrase Inhibition Activity

The inhibitory activity of quinoline derivatives against carbonic anhydrases (CAs) has been a subject of significant research. CAs are ubiquitous metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. drugbank.comresearchgate.net While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, studies on closely related 8-substituted quinoline derivatives provide valuable insights into the potential of this structural class as CA inhibitors.

A study involving a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. tandfonline.comnih.gov These compounds, which share the quinoline-8-oxy substructure, were evaluated against the cytosolic isoforms hCA I and hCA II, the membrane-bound isoform hCA IV, and the tumor-associated isoform hCA IX. tandfonline.comnih.gov

The results indicated that these derivatives inhibit hCA I, II, and IV in the nanomolar range. tandfonline.comnih.gov Notably, compound 5h from the series, which features a 4-fluorobenzyl group attached to the oxygen at the 8-position, showed significant inhibition of hCA I and hCA II with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. tandfonline.comnih.gov This suggests that the quinoline scaffold, particularly when substituted at the 8-position, can be a key element in designing potent CA inhibitors. tandfonline.comnih.gov The general structure-activity relationship points to the nature of the substituent at the 8-position influencing the inhibitory potency and selectivity against different CA isoforms.

| Compound | Substituent at 8-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|---|

| 5a | Benzyl | 158.3 | 88.4 | 1056 | >10000 |

| 5b | 2-Bromobenzyl | 119.5 | 85.7 | 989.3 | >10000 |

| 5e | 3-Chlorobenzyl | 98.2 | 55.1 | 745.8 | >10000 |

| 5h | 4-Fluorobenzyl | 61.9 | 33.0 | 657.2 | >10000 |

| Acetazolamide (Standard) | N/A | 250 | 12 | 74 | 25 |

Data sourced from studies on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, which are structurally related to this compound. tandfonline.comnih.gov

Other Relevant Enzyme Targets

Beyond carbonic anhydrase, the quinoline scaffold is known to interact with a variety of other enzyme targets. For the specific positional isomer, 2-(quinolin-4-yloxy)acetamide, research has identified the cytochrome bc1 complex as a key molecular target in Mycobacterium tuberculosis. nih.gov This inhibition is crucial for the compound's potent antitubercular activity against both drug-sensitive and drug-resistant strains. nih.govnih.gov

Furthermore, derivatives of the parent structure, 8-hydroxyquinoline, have been investigated for their effects on enzymes relevant to neurodegenerative diseases. Studies have shown that certain 8-hydroxyquinoline derivatives exhibit potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com This suggests that the quinoline-8-oxy scaffold present in this compound may have the potential to be adapted for the inhibition of cholinesterases.

Broad Spectrum Biological Activities Attributed to the Quinoline Core

The quinoline ring, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This is due to its presence in numerous natural alkaloids and synthetic compounds that exhibit a vast array of pharmacological activities. nih.govsemanticscholar.orgnih.gov The versatility of the quinoline nucleus allows for chemical modifications at various positions, leading to a diverse range of biological actions. nih.govresearchgate.net

Anticancer Activity: Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms. mdpi.comsapub.org These include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis. nih.govmdpi.com Clinically used anticancer drugs like camptothecin and its analogues (topotecan, irinotecan) contain a quinoline framework and function as topoisomerase inhibitors. nih.govnih.gov Numerous synthetic quinoline-chalcone hybrids and other derivatives have shown potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. nih.govindianchemicalsociety.comnih.gov

Antibacterial Activity: The quinoline core is fundamental to the quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin and moxifloxacin, which are widely used to treat bacterial infections. Research continues to explore new quinoline derivatives to combat the growing threat of antibacterial resistance. Novel synthetic quinolines have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.

Antifungal Activity: Various quinoline derivatives have been reported to possess significant antifungal properties. mdpi.com The synthetic versatility of the quinoline nucleus allows for the development of compounds active against fungal species like Candida and dermatophytes. mdpi.com Modifications to the substituents on the quinoline ring can influence the antifungal potency and spectrum of action. mdpi.com

Antiviral Activity: The quinoline scaffold has been identified as a promising framework for the development of antiviral agents. Quinoline derivatives have shown activity against a range of viruses, including Dengue virus, Zika virus, and various coronaviruses. For instance, chloroquine and hydroxychloroquine, both 4-aminoquinoline derivatives, have been extensively studied for their broad-spectrum antiviral effects. More recently, novel quinoline-based inhibitors have been designed to target viral enzymes like the SARS-CoV-2 papain-like protease (PLpro).

Antimalarial Activity: Historically, quinoline alkaloids like quinine, isolated from cinchona bark, were the first effective treatment for malaria. tandfonline.com This has led to the development of a major class of synthetic antimalarial drugs based on the quinoline structure, including chloroquine, mefloquine, and primaquine. tandfonline.com These compounds are crucial in the management of malaria, although drug resistance is an ongoing challenge that drives the synthesis of new quinoline-based hybrids and derivatives. tandfonline.com

Anti-inflammatory Activity: Quinoline derivatives have been explored as anti-inflammatory agents targeting several key pharmacological targets, including cyclooxygenase (COX) enzymes. researchgate.netnih.govnih.gov Structure-activity relationship studies have shown that the anti-inflammatory effects are dependent on the nature and position of substituents on the quinoline ring. researchgate.netnih.gov Some synthesized derivatives have exhibited anti-inflammatory potency greater than that of the reference drug ibuprofen in preclinical models.

Neuroprotective Effects: The quinoline structure has been investigated for its potential in treating neurodegenerative diseases. nih.gov Derivatives have been designed to act as antioxidants and inhibitors of enzymes such as monoamine oxidase B (MAO-B) and cholinesterases, which are implicated in the pathology of Parkinson's and Alzheimer's diseases, respectively. nih.gov

Structure Activity Relationship Sar and Molecular Design Strategies

Correlating Structural Features with Biological Potency

The potency of 2-(Quinolin-8-yloxy)acetamide derivatives can be significantly altered by chemical modifications to both the quinoline (B57606) nucleus and the acetamide (B32628) side chain. Research into related isomers, such as 2-(quinolin-4-yloxy)acetamides, has provided a foundational understanding of these relationships, particularly in the context of antimycobacterial activity. nih.govnih.gov

Substitutions on the quinoline ring are a key determinant of the biological activity of this class of compounds. The nature, position, and electronic properties of these substituents can dramatically modulate potency.

Studies on the isomeric 2-(quinolin-4-yloxy)acetamide series have shown that electron-withdrawing groups and bulky, lipophilic substituents can have varied effects. For instance, against Mycobacterium tuberculosis, the introduction of a trifluoromethyl group (an electron-withdrawing group) at the 2-position of the quinoline ring was found to decrease inhibitory activity. nih.gov Conversely, the presence of a methyl group at the same position maintained potency. nih.gov

Halogen substitutions also play a significant role. The introduction of chlorine or bromine at the 6-position of the quinoline ring has been shown to influence activity, though the effect can be dependent on other substitutions present on the ring. nih.gov For example, in one series, replacing a methoxy (B1213986) group with halogens at the 6-position led to a reduction in inhibitory effectiveness against M. tuberculosis. nih.gov This highlights the complex interplay between different substituents on the quinoline core.

Table 1: Effect of Quinoline Ring Substitutions on Antimycobacterial Activity of 2-(Quinolin-4-yloxy)acetamide Analogs Note: Data is for the 4-yloxy isomer, illustrating general SAR principles for the quinoline scaffold.

| Compound ID | Substitution (Position 2) | Substitution (Position 6) | MIC (μM) vs. M. tuberculosis H37Rv |

|---|---|---|---|

| 8j | Methyl | Methoxy | 0.02 |

| 8l | Methyl | Bromine | 0.06 |

| 8k | Methyl | Chlorine | 0.14 |

| 8g | Trifluoromethyl | Methoxy | 0.10 |

| 8m | Ethyl | Methoxy | 2.10 |

| 8n | Ethyl | Chlorine | 0.07 |

| 8o | Ethyl | Bromine | 7.90 |

Source: Adapted from research findings on 2-(quinolin-4-yloxy)acetamides. nih.gov

The acetamide portion of the molecule provides another critical handle for structural modification to optimize biological activity. Changes to the N-substituent and the linker's characteristics are particularly impactful.

The substituent attached to the nitrogen atom of the acetamide group significantly influences the compound's properties and potency. In the development of antitubercular agents based on the 2-(quinolin-4-yloxy)acetamide scaffold, various aryl groups have been explored as N-substituents. nih.gov

The substitution pattern on an N-phenyl ring can fine-tune activity. For example, a 2-methoxy substitution on the phenyl ring yielded a compound with a minimum inhibitory concentration (MIC) of 0.44 μM against M. tuberculosis. nih.gov Adding a second methoxy group at the 6-position of the phenyl ring (resulting in a 2,6-dimethoxy substitution) improved the activity nearly threefold. nih.gov In contrast, nitro-substituted compounds were found to be significantly less effective, suggesting that electronic and molecular charge effects play a crucial role. nih.gov Generally, bulky lipophilic substituents on the N-aryl group tend to improve antimycobacterial action, whereas electron-withdrawing groups often lead to decreased activity. nih.gov

The linker connecting the quinoline core to other functional groups is crucial for maintaining the optimal orientation for biological target interaction. Studies involving the introduction of spacers or altering the length of the acetamide side chain have demonstrated the sensitivity of activity to these changes.

For instance, the introduction of a methylene (B1212753) spacer into the acetamide group of 2-(quinolin-4-yloxy)acetamides resulted in a significant reduction in antimycobacterial activity. nih.gov This suggests that the rigidity and specific length of the oxy-acetamide linker are important for efficacy. Similarly, modifying the length of the amide linker in related scaffolds has been reported as detrimental to inhibitory potency. nih.gov Research on other quinoline derivatives has also indicated that the length of a spacer chain can influence antifungal activity, with different optimal lengths for different biological targets. mdpi.com

Impact of Acetamide Side Chain Modifications

Identification of Key Pharmacophoric Elements

Based on extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed. The key elements essential for biological activity include:

The Quinoline Ring: This bicyclic system acts as a fundamental scaffold, likely involved in crucial interactions with the biological target. nih.gov Its aromatic nature and nitrogen atom are considered important features.

The Acetamide Moiety: The -C(=O)NH- group is a key functional unit. The carbonyl oxygen and the amide proton can act as hydrogen bond acceptors and donors, respectively, which are vital for binding to target proteins.

The N-Substituent: The nature of the group attached to the acetamide nitrogen is crucial for modulating potency and selectivity, often through hydrophobic or specific electronic interactions. nih.gov

Design Principles for Enhanced Biological Activity

The collective SAR data provides several guiding principles for the rational design of more potent this compound derivatives:

Optimize Quinoline Substitution: The quinoline ring can be strategically substituted to enhance activity. While general rules suggest bulky, lipophilic groups can be beneficial, the specific position and electronic nature of the substituent must be carefully selected and optimized for the intended biological target. nih.gov

Fine-Tune the N-Aryl Moiety: The N-substituent on the acetamide group is a primary point for optimization. Introducing specific substitution patterns, such as multiple methoxy groups on an N-phenyl ring, has proven effective in enhancing antimycobacterial potency. nih.gov Exploring a variety of lipophilic and electronically diverse substituents in this region is a promising strategy.

Maintain Linker Integrity: The oxy-acetamide linker appears to be optimal in its length and rigidity. Modifications such as inserting additional methylene units have been shown to be detrimental to activity, indicating that the specific spatial arrangement of the quinoline and N-substituent moieties is critical. nih.gov

By adhering to these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel compounds with superior biological profiles.

Optimization of Molecular Interactions with Biological Targets

The molecular architecture of this compound offers several key features for interaction with biological targets, which can be optimized through rational drug design. The 8-hydroxyquinoline (B1678124) moiety, from which the core of the title compound is derived, is well-known for its potent metal-chelating properties. nih.gov This suggests that the nitrogen atom at position 1 and the ether oxygen at position 8 can act as a bidentate ligand, coordinating with metal ions within the active sites of metalloenzymes. This chelating ability is a critical consideration in designing derivatives with enhanced potency.

Further optimization can be achieved by modifying the acetamide side chain. This portion of the molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can form crucial interactions with amino acid residues in a target protein. The terminal group of the acetamide can be varied to probe different pockets within a binding site. For instance, introducing bulky, lipophilic groups could enhance van der Waals interactions in hydrophobic pockets, while adding polar groups could establish new hydrogen bonds.

The quinoline ring system itself provides a planar aromatic surface for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net The electronic properties of this ring can be fine-tuned by adding electron-donating or electron-withdrawing substituents to modulate the strength of these interactions. Crystallographic data of related compounds show that the spatial arrangement and dihedral angles between quinoline units are significant for crystal packing and intermolecular interactions, highlighting the importance of the scaffold's three-dimensional conformation. researchgate.net

Strategies for Modulating Selectivity

Achieving selectivity for a specific biological target over others is paramount in drug design to minimize off-target effects. For this compound derivatives, selectivity can be modulated through several strategies. One key approach is to exploit structural differences in the binding sites of target proteins. By synthetically modifying the substituents on the acetamide moiety, it is possible to design molecules that fit preferentially into the desired target's binding pocket while being sterically hindered from entering the binding sites of off-targets.

Furthermore, leveraging the unique chelating properties of the 8-oxy-quinoline scaffold can also be a strategy for selectivity. Different metalloenzymes have distinct metal ions in their active sites and varying coordination geometries. By modifying the steric and electronic environment around the chelating atoms (N-1 and O-8), it may be possible to achieve selective chelation of the metal ion in the target enzyme over others.

Comparative SAR Analysis with Isomeric and Analogous Quinoline Scaffolds

A comparative analysis of the structure-activity relationships of this compound with its isomers, particularly 2-(quinolin-4-yloxy)acetamides, provides valuable insights into the role of the substituent position on the quinoline ring. Extensive research on 2-(quinolin-4-yloxy)acetamides has identified them as potent antitubercular agents, with their mechanism of action linked to the inhibition of the cytochrome bc1 complex. nih.gov

In the 4-yloxy series, modifications to the terminal acetamide group have profound effects on activity against Mycobacterium tuberculosis. Generally, bulky and lipophilic substituents on the aniline (B41778) ring of the acetamide moiety improve antimycobacterial action. nih.gov This suggests the presence of a hydrophobic interaction site in the molecular target. nih.gov For example, disubstitution on the aniline ring can lead to a significant improvement in potency compared to the unsubstituted parent compound. nih.gov

Below is a table summarizing the SAR data for a selection of 2-(quinolin-4-yloxy)acetamide analogs against M. tuberculosis H37Rv, which can be used as a basis for comparison.

| Compound | Substituent (R) on Aniline Ring | MIC (μM) | Reference |

| 5a | H | >27 | nih.gov |

| 5e | 2,4-di-CH3 | 0.16 | nih.gov |

| 5f | 2-CH3 | 0.46 | nih.gov |

| 5g | 2-C2H5 | >27 | nih.gov |

| 5i | 4-CF3 | 0.80 | nih.gov |

| 6m | 4-piperidine | 0.09 | nih.gov |

| 6n | 4-morpholine | 3.1 | nih.gov |

| 6o | 4-thiomorpholine | 0.37 | nih.gov |

The key difference between the 4-yloxy and 8-yloxy scaffolds lies in the position of the ether linkage. The 4-position is electronically distinct from the 8-position. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, which is more pronounced at positions 2 and 4. In contrast, the 8-position is part of the benzo-fused portion of the ring and is sterically and electronically more similar to a substituted naphthalene (B1677914) system.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.org It is widely used to investigate quinoline (B57606) derivatives, providing reliable predictions of their molecular properties. nih.govnih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For quinoline derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6–311++G(d,p), are employed to calculate the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov These optimized parameters are crucial as they represent the most probable conformation of the molecule and serve as the foundation for all other computational analyses. The energetic landscape helps in identifying stable conformers and understanding the energy barriers between them.

Interactive Table: Representative Geometric Parameters for Quinoline-Oxy-Acetamide Scaffolds (Theoretical)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Bond Length Å / Bond Angle °) |

|---|---|---|---|---|

| Bond Length | C(quinoline)-O | ~1.37 | ||

| Bond Length | O-C(acetyl) | ~1.43 | ||

| Bond Length | C(acetyl)-C=O | ~1.52 | ||

| Bond Length | C=O | ~1.23 | ||

| Bond Length | C-N(amide) | ~1.34 | ||

| Bond Angle | C(quinoline) | O | C(acetyl) | ~118.5° |

| Bond Angle | O | C(acetyl) | C=O | ~110.0° |

| Bond Angle | O=C | N | H | ~122.0° |

Note: The values presented are typical, generalized parameters derived from DFT studies on analogous structures and are for illustrative purposes.

Theoretical vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies, researchers can assign specific spectral peaks to the corresponding motions of atoms, such as stretching, bending, and rocking. mdpi.com For quinoline derivatives, DFT calculations, often scaled by a factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies, show good agreement with experimental spectra. nih.gov This analysis confirms the presence of key functional groups, such as the C=O stretch of the amide, the C-O-C ether linkage, and various vibrations of the quinoline ring.

Interactive Table: Calculated Vibrational Frequencies and Assignments for a Quinoline-Acetamide Structure

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Assignment |

|---|---|---|

| ~3450 | Stretching | N-H stretch (amide) |

| ~3050 | Stretching | Aromatic C-H stretch (quinoline) |

| ~2950 | Stretching | Aliphatic C-H stretch (methylene) |

| ~1680 | Stretching | C=O stretch (Amide I band) |

| ~1580 | Stretching | C=C and C=N ring stretch (quinoline) |

| ~1540 | Bending | N-H bend (Amide II band) |

| ~1250 | Stretching | Asymmetric C-O-C stretch (ether) |

| ~1100 | Stretching | Symmetric C-O-C stretch (ether) |

Note: These are representative frequencies based on DFT studies of compounds with similar functional groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface. wolfram.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For a molecule like 2-(Quinolin-8-yloxy)acetamide, the MEP map would likely show the most negative potential around the carbonyl oxygen and the nitrogen atom of the quinoline ring, indicating these are primary sites for hydrogen bonding and electrophilic interactions. Positive potentials would be concentrated around the amide hydrogens, highlighting their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. uobaghdad.edu.iqresearchgate.net DFT calculations on quinoline derivatives are used to determine the energies of these orbitals and visualize their distribution. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the ether oxygen, while the LUMO may be distributed over the quinoline ring and the acetamide (B32628) moiety.

Interactive Table: Representative FMO Properties for Quinoline Derivatives

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.0 to -7.5 | Electron-donating capability |

| E(LUMO) | -1.5 to -3.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.5 to 5.0 | Chemical stability and reactivity |

Note: These values are generalized from DFT studies on various quinoline derivatives and can vary based on the specific molecule and computational method.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.govresearchgate.net

For quinoline-acetamide derivatives, docking simulations are performed against various protein targets to explore their therapeutic potential. uobaghdad.edu.iqresearchgate.net The process involves preparing the 3D structures of both the ligand (e.g., the energy-minimized conformation of this compound from DFT) and the protein (often obtained from the Protein Data Bank). The simulation then samples numerous possible binding poses and scores them based on binding energy or affinity, typically expressed in kcal/mol. plos.org Lower, more negative scores indicate stronger binding affinity. uobaghdad.edu.iq The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. nih.gov For instance, derivatives of 2-(quinolin-4-yloxy)acetamide have been docked against enzymes like EhTHRase (PDB ID: 3D8X), showing strong binding interactions with binding energies ranging from -7.7 to -8.9 kcal/mol. researchgate.net

Interactive Table: Example Molecular Docking Results for a Quinoline-Acetamide Scaffold

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Types |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Lys745, Asp855 | Hydrogen Bond, Hydrophobic |

| HIV Reverse Transcriptase | 4I2P | -9.2 | Lys101, Tyr181, Pro236 | Hydrogen Bond, π-π Stacking |

| EhTHRase | 3D8X | -8.9 | Gly123, Ser145, Arg89 | Hydrogen Bond, van der Waals |

| α-amylase | 4W93 | -7.4 | Asp197, Glu233, His305 | Hydrogen Bond, Hydrophobic |

Note: The data in this table are illustrative, compiled from docking studies on various quinoline derivatives against different protein targets to demonstrate the application and typical results of the technique.

Ligand-Protein Binding Affinity and Orientation

Molecular docking is a primary computational technique used to predict the preferred binding mode of a ligand to a protein target. This method calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and determines the spatial orientation of the ligand within the protein's active site. For quinoline-based compounds, docking studies are crucial for understanding their mechanism of action. thesciencein.org

In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the binding site, and various conformations are sampled. The final predicted pose is the one with the most favorable binding energy. For instance, studies on similar quinoline derivatives have identified binding affinities ranging from -5.4 to -6.6 kcal/mol, indicating stable interactions with their target receptors. thesciencein.org The orientation is critical, as it dictates which parts of the molecule can interact with key components of the binding pocket. The quinoline ring often engages in hydrophobic interactions, while the acetamide group may form crucial hydrogen bonds.

Table 1: Example Binding Affinity Data for Quinoline-Based Compounds

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-based drugs | Human kallikrein 7 | -5.4 to -6.6 | thesciencein.org |

| Quinoline derivatives | P-selectin | Not specified | nih.gov |

Identification of Key Residues and Interaction Hotspots

Beyond predicting binding affinity, molecular docking and subsequent analyses identify the specific amino acid residues that are critical for ligand binding. These "hotspots" are regions in the protein's active site where interactions are strongest and most crucial for affinity and selectivity.

For quinoline derivatives, molecular dynamics simulations have approved that residues such as Met769, Lys721, Asp1046, and Lys868 can be key for dual activity against certain kinases. nih.gov Analysis of docked complexes reveals the nature of these interactions, which can include:

Hydrogen Bonds: The acetamide moiety of this compound, with its carbonyl oxygen and amide nitrogen, is a prime candidate for forming hydrogen bonds with polar residues like asparagine or arginine. thesciencein.org

Hydrophobic Interactions: The bicyclic quinoline core is inherently hydrophobic and is likely to interact with nonpolar residues such as leucine, isoleucine, and phenylalanine. jchemlett.com

Pi-Pi Stacking: The aromatic nature of the quinoline ring can lead to pi-pi stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine.

Identifying these key interactions is fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding with these specific residues. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org This approach is vital for predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts. uniroma1.it For quinoline derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets. nih.govresearchgate.net

Selection and Generation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. pensoft.net A wide array of descriptors can be calculated for this compound and its analogues, categorized as:

2D Descriptors: Derived from the 2D representation of the molecule, these include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (quantifying molecular shape and branching), and electronic descriptors (e.g., partial charges). frontiersin.org

3D Descriptors: Calculated from the 3D conformation of the molecule, these include steric parameters (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). pensoft.netdergipark.org.tr

Commonly used descriptors in QSAR studies of quinoline derivatives include the octanol-water partition coefficient (logP), molar refractivity, dipole moment, and various electronic and topological indices. pensoft.netdergipark.org.tr

Development and Validation of Predictive QSAR Models

Once descriptors are generated, statistical methods are used to build the QSAR model. A dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com Various linear and non-linear regression techniques can be employed, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like k-Nearest Neighbors (kNN) and Support Vector Machines (SVM). uniroma1.itnih.gov

The quality and predictive ability of a QSAR model are assessed using several statistical metrics: researchgate.netmdpi.com

Coefficient of determination (R²): Measures how well the model fits the training set data.

Leave-one-out cross-validation coefficient (q² or Q²): Assesses the model's internal robustness and predictive ability. A q² value greater than 0.5 is generally considered acceptable. nih.govuniroma1.it

Predictive R² (R²pred): Evaluates the model's ability to predict the activity of the external test set compounds. An R²pred greater than 0.6 is often required for a model to be considered predictive. uniroma1.itmdpi.com

Successful QSAR models for quinoline derivatives have been reported with high statistical significance, such as CoMFA models with q² values of 0.589 and CoMSIA models with q² of 0.636. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| R² | Goodness-of-fit for the training set | > 0.6 | researchgate.net |

| q² (Q²) | Internal predictive ability (cross-validation) | > 0.5 | nih.govuniroma1.itresearchgate.net |

| R²pred | External predictive ability for the test set | > 0.6 | uniroma1.itmdpi.com |

Molecular Dynamics Simulations for Conformational Studies and Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose of this compound within the protein's binding site. mdpi.com By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the key interactions identified in docking are maintained over a period of nanoseconds. nih.govmdpi.com These simulations provide valuable information on the flexibility of the protein and the ligand, the stability of the complex, and can help refine the understanding of the binding mode. nih.govresearchgate.net

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. thesciencein.org Based on the structural scaffold of this compound, a virtual library of derivatives can be designed by computationally adding different substituents at various positions. This library can then be screened against a target protein using high-throughput docking. mdpi.commdpi.com

Furthermore, insights gained from QSAR and molecular docking studies can guide the rational design of a focused virtual library. mdpi.com For example, if a QSAR model indicates that a bulky, hydrophobic group at a certain position increases activity, a library can be designed to explore various substituents with these properties. This approach accelerates the hit-to-lead optimization process by focusing experimental efforts on compounds with the highest predicted potency and most favorable binding characteristics. frontiersin.orgnih.gov

Coordination Chemistry and Supramolecular Assembly

Ligand Characteristics of 2-(Quinolin-8-yloxy)acetamide and Derivatives

Metal Chelation Properties of the Quinoline (B57606) Nitrogen and Amide Oxygen

The chelating behavior of this compound and its N-substituted derivatives is predominantly defined by the bidentate coordination involving the nitrogen atom of the quinoline ring and the carbonyl oxygen atom of the amide group. researchgate.netpurdue.edu This arrangement forms a stable five-membered chelate ring upon complexation with a metal ion. The deprotonated form of related 8-hydroxyquinoline (B1678124) ligands binds as bidentate chelates to metal atoms through the oxygen and nitrogen atoms of the quinoline ring. In a copper(II) complex with N-benzyl-2-(quinolin-8-yloxy)acetamide, the ligand coordinates to the copper center through the quinoline nitrogen and the amide oxygen. researchgate.net

The quinoline nitrogen acts as a soft donor, exhibiting a preference for softer metal ions, while the amide oxygen is a hard donor, favoring harder metal centers. This dual-donor nature allows this compound to coordinate with a broad spectrum of metal ions, including transition metals and lanthanides.

Conformational Flexibility and Coordination Geometry

This conformational adaptability facilitates the formation of various coordination geometries. For example, a copper(II) complex with N-benzyl-2-(quinolin-8-yloxy)acetamide exhibits a distorted octahedral geometry. researchgate.net Other copper(II) complexes with related 8-hydroxyquinoline derivatives have been observed to adopt square-pyramidal or square-planar geometries. The specific geometry is influenced by factors such as the metal-to-ligand ratio, the presence of co-ligands, and the nature of the counter-ions. In five-coordinate copper(II) complexes, the geometry can range from trigonal bipyramidal to square pyramidal. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Lanthanide(III) Complexes and their Luminescent Properties

Lanthanide complexes are renowned for their unique luminescent properties, including sharp, line-like emission bands and long luminescence lifetimes. chemistryviews.org The coordination of an organic ligand, such as a derivative of this compound, can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. chemistryviews.org

The synthesis of lanthanide(III) complexes with these amide-type ligands generally involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a solvent like methanol or acetonitrile. The luminescent properties of the resulting complexes are highly dependent on the efficiency of the energy transfer from the ligand to the metal ion. Factors influencing this include the energy levels of the ligand's triplet state and the resonant energy levels of the lanthanide ion. Isostructural series of lanthanide complexes can be formed, allowing for a systematic study of their luminescent properties across the lanthanide series. nih.gov

Table 1: Luminescent Properties of Representative Lanthanide Ions

| Lanthanide Ion | Typical Emission Color | Characteristic Emission Wavelengths (nm) |

|---|---|---|

| Europium(III) | Red | ~590 (5D0 → 7F1), ~615 (5D0 → 7F2) |

| Terbium(III) | Green | ~490 (5D4 → 7F6), ~545 (5D4 → 7F5) |

| Samarium(III) | Orange | ~560, ~595, ~645 |

| Dysprosium(III) | Yellow | ~480, ~575 |

Transition Metal Complexes (e.g., Copper(II) Complexes)

Derivatives of this compound readily form complexes with transition metals. A notable example is the synthesis of a copper(II) complex with N-benzyl-2-(quinolin-8-yloxy)acetamide. This complex was prepared by reacting the ligand with copper(II) chloride dihydrate in acetonitrile. researchgate.net

The resulting complex, bis[N-benzyl-2-(quinolin-8-yloxy)acetamide]dichloridocopper(II), was characterized by X-ray diffraction, revealing a six-coordinate, distorted octahedral geometry around the central copper atom. researchgate.net The coordination sphere consists of two oxygen and two nitrogen atoms from two ligand molecules, and two chloride ions. researchgate.net The Jahn-Teller effect often leads to elongated tetragonal bipyramidal geometries in hexacoordinated copper(II) complexes. mdpi.com

Table 2: Selected Bond Distances in a Copper(II) Complex with N-benzyl-2-(quinolin-8-yloxy)acetamide

| Bond | Distance (Å) |

|---|---|

| Cu—O(amide) | 2.446(3) |

| Cu—N(quinoline) | Data not specified |

| Cu—Cl | Data not specified |

Note: The table is based on available data from a related structure and may not be exhaustive. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between this compound and metal ions. Infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy are commonly employed for this purpose.

In the IR spectra of the free ligand, a characteristic C=O stretching vibration of the amide group is observed. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal center.

¹H NMR spectroscopy can also provide evidence of complexation. The chemical shifts of the protons on the quinoline ring and the methylene (B1212753) protons adjacent to the amide group are sensitive to the coordination environment. A downfield shift of these signals upon addition of a metal ion is indicative of ligand-to-metal coordination.

UV-Vis absorption spectroscopy is useful for studying the electronic transitions within the ligand and the d-d transitions of the metal ion in transition metal complexes. Changes in the absorption bands of the ligand upon complexation can confirm the metal-ligand interaction. For instance, new absorption bands may appear in the visible region due to d-d transitions in the coordinated metal ion, providing information about the coordination geometry. nih.gov

Fluorescence Properties of Ligands and Complexes

The inherent fluorescence of the quinoline moiety forms the basis for the interesting photophysical properties of this compound and its derivatives. While 8-hydroxyquinoline (oxine) itself is a weak fluorophore in many solvents, its metal complexes often exhibit strong fluorescence. This phenomenon is attributed to the chelation-enhanced fluorescence (CHEF) effect, where coordination to a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence quantum yield.

In a notable example, the receptor N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide (I) demonstrates fluorescence quenching upon interaction with acids like acetic acid and L(+)-hydroxy-phenylacetic acid. ulisboa.pt Interestingly, its interaction with perchloric acid in benzene also results in fluorescence quenching, whereas in methanol, a new fluorescence emission at longer wavelengths is observed. ulisboa.pt This solvent-dependent behavior highlights the sensitivity of the fluorophore to its microenvironment. The crystal structure of the perchlorate salt of this receptor helps to explain the protonation behavior that leads to these changes in fluorescence. ulisboa.pt

The formation of complexes with various metal ions can also significantly modulate the fluorescence properties. For instance, the reaction of a derivative of this compound with copper(II) and nickel(II) ions leads to the formation of different heterocyclic compounds with distinct fluorescence emissions, a feature that can be exploited for the differential sensing of these two metal ions. researchgate.net The significant difference in the fluorescence emission of the compounds formed allows for their easy distinction. researchgate.net

It is a general observation that metal complexes of 8-hydroxyquinoline and its derivatives can be intensely fluorescent. uci.edu The fluorescence is influenced by factors such as the pH of the medium and the presence of surfactants. uci.edu For instance, the fluorescence of many metal-HQS (8-hydroxyquinoline-5-sulfonic acid) chelates is enhanced in the presence of surfactants like hexadecyltrimethylammonium ion (HTA+) and in water:dimethylformamide solvent mixtures. uci.edu

Triplet State Energies and Energy Transfer Mechanisms

The excited state dynamics of this compound and its complexes are not limited to fluorescence from the singlet state. The population of triplet states and subsequent energy transfer processes are also crucial aspects of their photophysics, with implications for applications in areas like photocatalysis and optoelectronics.

Förster Resonance Energy Transfer (FRET) is a key mechanism for harvesting triplet excitons. This process can occur from a donor molecule in its triplet state to an acceptor molecule, provided there is sufficient spectral overlap between the phosphorescence of the donor and the absorption of the acceptor. In the context of quinoline-based ligands, the triplet state energy can be tuned by modifying the substituents on the quinoline ring or by coordination to different metal ions.

Crystallographic Analysis of Coordination Compounds

The precise spatial arrangement of atoms and molecules within the coordination compounds of this compound is fundamental to understanding their properties. Single crystal X-ray diffraction is a powerful technique that provides detailed three-dimensional structural information. mdpi.comunimi.it

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the structures of various coordination compounds and co-crystals involving derivatives of this compound. For instance, the crystal structure of N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide (I) has been determined in its hydrated forms and as co-crystals with acetic acid and L(+)-hydroxy-phenylacetic acid. ulisboa.pt These studies reveal the specific binding modes of the ligand and the nature of the interactions with the co-crystallized molecules.

In another example, the crystal structure of N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide shows that the molecules are linked into dimers through C—H⋯O intermolecular hydrogen bonds. researchgate.net The determination of crystal structures also plays a crucial role in understanding the outcomes of metal-mediated reactions. The structures of salts of fused heterocyclic compounds formed from reactions of this compound derivatives with copper and nickel ions have been determined, providing insight into the reaction pathways. researchgate.net

The versatility of the quinoline scaffold in coordination chemistry is further highlighted by the crystal structure of a copper(II) complex with N-(quinolin-8-yl)benzamide, where the copper ion adopts a flattened tetrahedral coordination geometry. nih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing

The analysis of crystal structures reveals the presence of intricate hydrogen bonding networks. For example, in the crystal structure of N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, molecules are linked into dimers by C—H⋯O intermolecular hydrogen bonds. researchgate.net In the crystal structure of a charge transfer complex between 2-methyl-8-quinolinol and chloranilic acid, various hydrogen bonding interactions are observed. nih.gov

The study of different hydrates and co-crystals of N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide (I) has provided detailed insights into the hydrogen bonding patterns. ulisboa.pt The interaction between a series of bidentate, amide-functionalized 8-oxyquinoline receptors and coordinating anions has been investigated, revealing that the amide-oxyquinoline motif coordinates anions and water with a well-defined and consistent geometry involving multiple hydrogen bonds. researchgate.net

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govmdpi.com This analysis can identify the most significant contributions to the crystal packing, such as H⋯H, C—H⋯O, and C—H⋯π interactions.

Table 1: Selected Crystallographic Data and Hydrogen Bonding Interactions

| Compound/Complex | Key Structural Feature | Hydrogen Bonding Interactions |

| N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Dimer formation | C—H⋯O |

| N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide (I) with acids | Co-crystal formation | O-H···N, O-H···O |

| bis[N-(quinolin-8-yl)benzamidato-κ(2)N,N']copper(II) | Flattened tetrahedral geometry | Weak C-H···O interactions stabilize a dimer |

Supramolecular Recognition and Host-Guest Interactions

The field of supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. fiveable.me Host-guest chemistry, a central concept in this field, involves the specific binding of a "guest" molecule within the cavity or binding site of a "host" molecule. nih.govmdpi.com Derivatives of this compound have been explored as receptors (hosts) for the recognition of various guest species.

Receptor Properties for Anions or Small Molecules (e.g., Acid Binding)

The ability of this compound derivatives to act as receptors is demonstrated by their interaction with small molecules and anions. The compound N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide (I) has been shown to be a receptor for acid binding. ulisboa.pt It forms co-crystals with acetic acid and L(+)-hydroxy-phenylacetic acid, indicating a specific recognition process. ulisboa.pt The fluorescence of this receptor is quenched upon interaction with these acids, providing a signaling mechanism for the binding event. ulisboa.pt

The amide-oxyquinoline motif has been identified as an effective unit for anion recognition. researchgate.net Studies on a family of quinoline-functionalized bis-amide hosts have shown that this motif coordinates anions and water with a consistent geometry involving multiple hydrogen bonds. researchgate.net Solution-phase studies have revealed that even the unprotonated oxyquinoline ring can indirectly contribute to anion binding by the adjacent amide NH groups. researchgate.net

The principles of host-guest chemistry are being increasingly applied in various fields, including the development of supramolecular prodrugs and theranostics. nih.gov The specific and reversible nature of non-covalent interactions allows for the controlled release of guest molecules in response to specific stimuli.

Fluorescence Quenching Mechanisms upon Guest Binding

The phenomenon of fluorescence quenching in this compound and its derivatives upon interaction with guest molecules is a nuanced process governed by several potential mechanisms. This quenching, or reduction in fluorescence intensity, serves as a signal of the binding event and is primarily attributed to static quenching, dynamic quenching, or photoinduced electron transfer (PET). The predominance of one mechanism over another is dictated by the nature of the host-guest interaction, the electronic properties of the guest, and the surrounding environment.

Detailed studies on derivatives of this compound reveal that guest binding can significantly alter the photophysical properties of the fluorophore. For instance, the interaction of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide with various acids leads to a distinct quenching of its natural fluorescence. researchgate.net This observation underscores the sensitivity of the quinoline fluorophore to the presence of guest molecules.

Static and Dynamic Quenching

Conversely, dynamic quenching , also known as collisional quenching, occurs when the excited-state fluorophore is deactivated upon collision with a quencher molecule. researchgate.netlibretexts.org This process is diffusion-controlled and leads to a decrease in both the fluorescence intensity and the fluorescence lifetime. libretexts.org The efficiency of dynamic quenching is therefore dependent on factors such as temperature and viscosity, which influence the rate of diffusion. colostate.edu In some systems, a combination of both static and dynamic quenching mechanisms can be observed, particularly at high quencher concentrations. nih.govnih.gov

The specific mechanism at play can often be elucidated by analyzing Stern-Volmer plots, which graph the ratio of fluorescence intensities in the absence and presence of the quencher against the quencher concentration. Linearity in these plots can be indicative of either static or dynamic quenching, which can then be distinguished through lifetime measurements or temperature-dependent studies. colostate.eduresearchgate.net

Photoinduced Electron Transfer (PET)

A significant mechanism responsible for fluorescence quenching in many host-guest systems involving quinoline derivatives is photoinduced electron transfer (PET). ou.ac.lkresearchgate.net PET is a process where, upon photoexcitation, an electron is transferred from a donor to an acceptor molecule. In the context of this compound, the quinoline moiety typically acts as the fluorophore. If the guest molecule is a suitable electron acceptor or donor, the excited fluorophore can engage in an electron transfer process with the guest, leading to the formation of a charge-separated state. This provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence. nih.govresearchgate.net

For example, the fluorescence quenching of tris-(8-hydroxyquinoline)aluminum (Alq3), a related compound, by heavy metal ions is attributed to electron transfer from the Alq3 molecules to the metal ions. mdpi.com Similarly, the attachment of a methylene amine group to the 8-hydroxyquinoline core can introduce a PET process that quenches fluorescence, a process that can be suppressed upon metal binding, leading to fluorescence enhancement. ou.ac.lk

The efficiency of PET is dependent on the thermodynamic driving force of the electron transfer process, which is related to the redox potentials of the donor and acceptor. The design of fluorescent chemosensors often leverages the PET mechanism, where the binding of a specific guest modulates the efficiency of the PET process, resulting in a measurable change in fluorescence intensity. mdpi.com

The following table summarizes the observed fluorescence behavior of a this compound derivative upon interaction with different guest molecules, as reported in the literature.

| Fluorophore | Guest Molecule | Observed Fluorescence Change | Solvent | Plausible Quenching Mechanism |

|---|---|---|---|---|

| N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide | Acetic acid | Quenching | Not Specified | Static Quenching/PET |

| N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide | l(+)α-hydroxy-phenylacetic acid | Quenching | Not Specified | Static Quenching/PET |

| N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide | Perchloric acid | Quenching | Benzene | Static Quenching/PET |

| N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide | Perchloric acid | Generation of new emission at longer wavelength | Methanol | Protonation leading to a new emissive species |

Advanced Research Applications and Translational Prospects

Development as Biochemical Probes for Biological Pathways

The inherent fluorescence of the quinoline (B57606) core makes the 2-(quinolin-8-yloxy)acetamide scaffold an attractive candidate for the development of biochemical probes. nih.govresearchgate.net These probes are instrumental in visualizing and quantifying specific ions, molecules, or enzymatic activities within complex biological systems, thereby elucidating biological pathways.